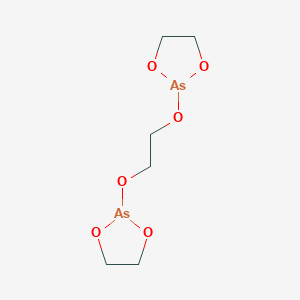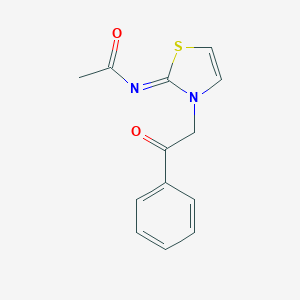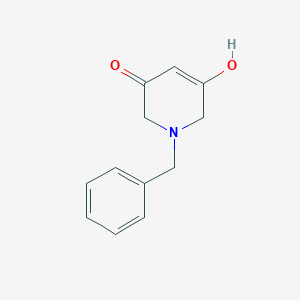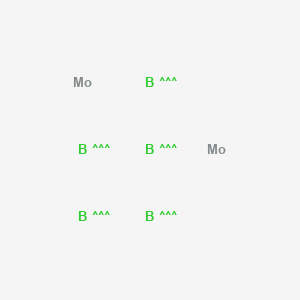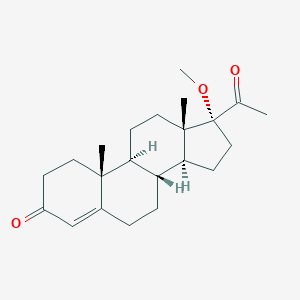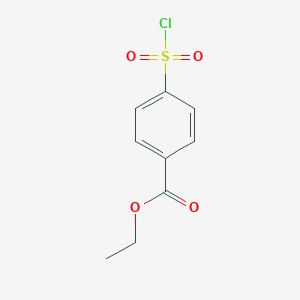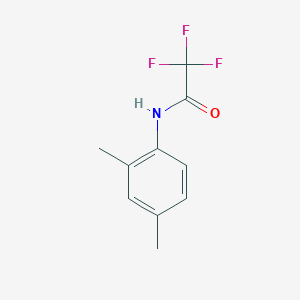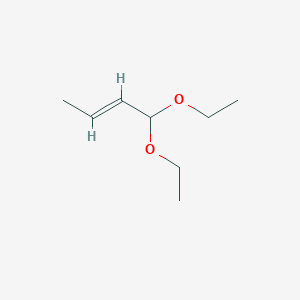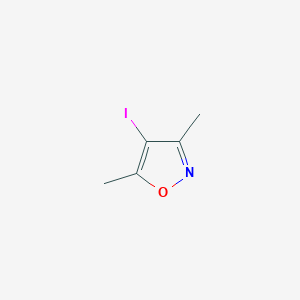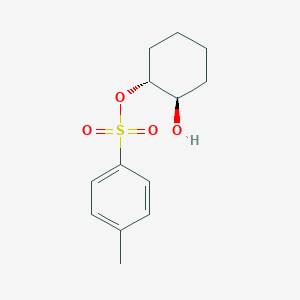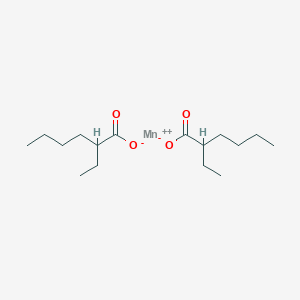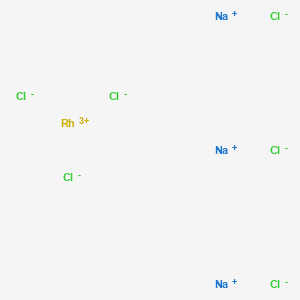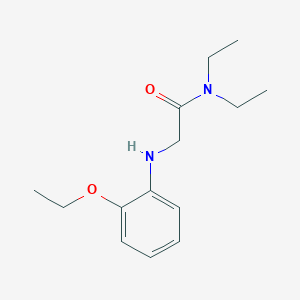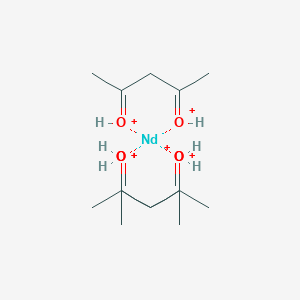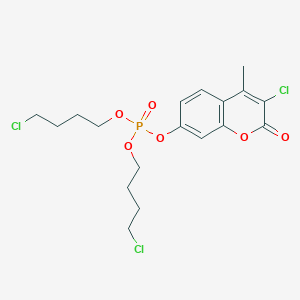
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate in lab experiments is its fluorescence properties, which allow for easy detection and analysis. However, one limitation is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate. One direction is the development of new biosensors and detection methods using the compound. Another direction is the investigation of its potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
In conclusion, Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate can be synthesized through a multi-step process. The first step involves the reaction of 3-chloro-7-hydroxy-4-methylcoumarin with butyl chloroformate to form 3-chloro-7-(butyloxycarbonyloxy)-4-methylcoumarin. This intermediate is then reacted with bis(4-chlorobutyl)phosphate to produce the final product.
Aplicaciones Científicas De Investigación
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate has been used in various scientific research applications. One such application is in the field of fluorescence sensing. The compound has been shown to exhibit fluorescence properties, making it useful in the detection of various analytes. It has also been used in the development of biosensors for the detection of enzymes and other biomolecules.
Propiedades
Número CAS |
14745-61-0 |
|---|---|
Nombre del producto |
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate |
Fórmula molecular |
C18H22Cl3O6P |
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
bis(4-chlorobutyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C18H22Cl3O6P/c1-13-15-7-6-14(12-16(15)26-18(22)17(13)21)27-28(23,24-10-4-2-8-19)25-11-5-3-9-20/h6-7,12H,2-5,8-11H2,1H3 |
Clave InChI |
MPSBJALJTVPVHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCCl)OCCCCCl)Cl |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCCl)OCCCCCl)Cl |
Otros números CAS |
14745-61-0 |
Sinónimos |
7-[bis(4-chlorobutoxy)phosphoryloxy]-3-chloro-4-methyl-chromen-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



